4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one
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Overview
Description
4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common method might involve the reaction of 4,6-dichloro-2-aminothiophenol with methyl isocyanate under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to its observed effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-aminobenzothiazole
- 3-Methyl-1,3-benzothiazol-2(3H)-one
- 4,6-Dichloro-1,3-benzothiazol-2(3H)-one
Uniqueness
4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of both chlorine atoms and a methyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
86405-96-1 |
---|---|
Molecular Formula |
C8H5Cl2NOS |
Molecular Weight |
234.10 g/mol |
IUPAC Name |
4,6-dichloro-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H5Cl2NOS/c1-11-7-5(10)2-4(9)3-6(7)13-8(11)12/h2-3H,1H3 |
InChI Key |
QLPFPYAEHOXUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=O |
Origin of Product |
United States |
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